2-Methyl-4-nitrobenzaldehyde CAS number
2-Methyl-4-nitrobenzaldehyde CAS number
An In-Depth Technical Guide to 2-Methyl-4-nitrobenzaldehyde (CAS No. 72005-84-6)
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-nitrobenzaldehyde (CAS No. 72005-84-6), a pivotal chemical intermediate in the fields of pharmaceutical synthesis and fine chemicals. This document elucidates the compound's core physicochemical properties, established synthetic pathways, and modern analytical characterization techniques. Furthermore, it explores its significant applications, particularly as a precursor in the development of advanced pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to support advanced research and manufacturing endeavors.
Core Chemical Identity and Physicochemical Properties
2-Methyl-4-nitrobenzaldehyde is an aromatic organic compound characterized by a benzaldehyde core structure substituted with a methyl group at position 2 and a nitro group at position 4.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and makes it a valuable building block in multi-step organic synthesis.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 72005-84-6 .[1][2][3][4]
Table 1: Physicochemical Properties of 2-Methyl-4-nitrobenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 72005-84-6 | [1][3][4] |
| Molecular Formula | C₈H₇NO₃ | [1][2][4] |
| Molecular Weight | 165.15 g/mol | [1][4] |
| IUPAC Name | 2-methyl-4-nitrobenzaldehyde | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 69-70 °C | [2][3] |
| Boiling Point | 321.1 ± 30.0 °C at 760 mmHg | [3] |
| SMILES | O=CC1=CC=C(=O)C=C1C | [4] |
| InChI Key | ZYHLWYCYBVEMBK-UHFFFAOYSA-N | [3][5] |
Synthesis and Manufacturing Insights
The synthesis of 2-Methyl-4-nitrobenzaldehyde is typically achieved through controlled oxidation of a suitable precursor, leveraging the stability of the nitro and methyl groups under specific reaction conditions. The choice of synthetic route is governed by factors such as precursor availability, desired yield, purity requirements, and scalability.
Primary Synthetic Pathway: Oxidation of (2-Methyl-4-nitrophenyl)methanol
A common and effective laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol, (2-Methyl-4-nitrophenyl)methanol.[2] This transformation specifically targets the primary alcohol functional group, converting it to an aldehyde.
Causality of Reagent Choice: Activated manganese(IV) oxide (MnO₂) is a preferred oxidizing agent for this conversion. It is a mild and selective reagent that effectively oxidizes benzylic alcohols to aldehydes with a low risk of over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants like potassium permanganate. The reaction is typically performed in a non-polar solvent to facilitate product isolation and purification.
Experimental Protocol: Synthesis via Oxidation
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Reaction Setup: A flask is charged with (2-methyl-4-nitro-phenyl)-methanol and a suitable solvent (e.g., dichloromethane).
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Reagent Addition: Activated manganese(IV) oxide (approximately 10 molar equivalents) is added to the solution.[2]
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Reaction Execution: The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: Upon completion, the solid MnO₂ is removed by filtration. The filtrate is concentrated under reduced pressure.
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Purification: The resulting crude product is purified by column chromatography or recrystallization to yield pure 2-Methyl-4-nitrobenzaldehyde.
Caption: Synthetic workflow for 2-Methyl-4-nitrobenzaldehyde.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of 2-Methyl-4-nitrobenzaldehyde for research and development, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system where each technique corroborates the findings of the others. A general guide for a related compound, 4-nitrobenzaldehyde, outlines a similar robust characterization process.[6]
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High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aldehyde proton, the aromatic protons, and the methyl group protons, with chemical shifts and splitting patterns confirming the substitution pattern.
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Infrared (IR) Spectroscopy: Provides a unique "molecular fingerprint" and confirms the presence of key functional groups.[6] Characteristic absorption bands include a strong carbonyl (C=O) stretch for the aldehyde (around 1700 cm⁻¹) and distinct stretches for the nitro group (NO₂).[6]
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Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously separate volatile impurities and provide mass data.[6] Predicted collision cross-section values can also aid in identification.[5]
Caption: Standard analytical workflow for compound verification.
Applications in Research and Drug Development
The true value of 2-Methyl-4-nitrobenzaldehyde lies in its role as a versatile intermediate. The aldehyde group is a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, while the nitro group can be readily reduced to an amine, opening up a vast chemical space for derivatization.
Precursor to Bioactive Molecules
Nitrobenzaldehydes are foundational materials for synthesizing Schiff bases and other heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[7][8] The reaction of the aldehyde with primary amines is a straightforward method for producing imines (Schiff bases), which are important pharmacophores.[8][9]
Key Intermediate in Pharmaceutical Synthesis
While direct applications are limited, its derivatives are crucial. For instance, the corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid, is a documented intermediate in the synthesis of Tolvaptan.[10] Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia. This lineage underscores the compound's relevance in the synthesis of complex Active Pharmaceutical Ingredients (APIs).
Caption: Role as a versatile synthetic building block.
Safety and Handling
Proper handling of 2-Methyl-4-nitrobenzaldehyde is essential in a laboratory setting. Based on available safety data, the compound is classified as harmful and an irritant.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Signal Word: Warning.[3]
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Pictogram: GHS07 (Exclamation Mark).[3]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[3] Recommended storage temperature is often refrigerated (2-8°C).[1]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.
Conclusion
2-Methyl-4-nitrobenzaldehyde (CAS No. 72005-84-6) is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined properties, accessible synthetic routes, and versatile reactivity make it a compound of significant interest. For drug development professionals and research scientists, a thorough understanding of this intermediate provides a strategic advantage in the design and execution of novel synthetic pathways toward next-generation therapeutics.
References
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CAS No : 72005-84-6 | Product Name : 2-Methyl-4-nitrobenzaldehyde. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 344-356. Retrieved January 12, 2026, from [Link]
- Synthesis method of 2-methyl-4-nitrobenzoic acid. (2013). Google Patents.
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. Retrieved January 12, 2026, from [Link]
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2-methyl-4-nitrobenzaldehyde (C8H7NO3). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]
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